molecular formula C15H10N6O3 B11041331 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole

Cat. No.: B11041331
M. Wt: 322.28 g/mol
InChI Key: HZAYOJYVPPEJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole typically involves multiple steps:

    Formation of 1,3-benzodioxole: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of 1,2,3-triazole: This is often achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of 1,2,5-oxadiazole: This can be synthesized from nitrile oxides and alkenes or alkynes.

    Coupling Reactions: The final compound is formed by coupling the 1,3-benzodioxole, 1,2,3-triazole, and 1,2,5-oxadiazole moieties under specific conditions, often involving catalysts like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the triazole and oxadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it has shown potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells. It also exhibits antimicrobial properties against various bacterial and fungal strains.

Medicine

In medicine, it is being investigated for its anti-inflammatory properties, which could make it useful in treating conditions like arthritis and other inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Known for their psychoactive and antimicrobial properties.

    1,2,3-Triazole derivatives: Widely used in medicinal chemistry for their stability and biological activity.

    1,2,5-Oxadiazole derivatives: Known for their applications in materials science and as bioactive molecules.

Uniqueness

What sets 3-[5-(1,3-benzodioxol-5-yl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole apart is its combination of these three moieties, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N6O3

Molecular Weight

322.28 g/mol

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole

InChI

InChI=1S/C15H10N6O3/c1-2-6-20(5-1)14-15(18-24-17-14)21-11(8-16-19-21)10-3-4-12-13(7-10)23-9-22-12/h1-8H,9H2

InChI Key

HZAYOJYVPPEJHS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=NN3C4=NON=C4N5C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.